1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1,4-dimethyl-substituted pyrazole core, a branched alkyl group (3-methylbutan-2-yl) at the 3-position, and an amine group at the 5-position. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 181.29 g/mol.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-(3-methylbutan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-6(2)7(3)9-8(4)10(11)13(5)12-9/h6-7H,11H2,1-5H3 |
InChI Key |
STPTWAQWLBPBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(C)C(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone precursor.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated derivatives with new alkyl groups replacing hydrogen atoms.
Scientific Research Applications
1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the pyrazole core is critical for modulating physicochemical and biological properties. Below is a comparison with structurally related compounds:
Key Observations :
- Alkyl vs. Aromatic Substituents : The 3-methylbutan-2-yl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce binding specificity compared to aromatic substituents like thiophene or benzodioxin .
Biological Activity
1,4-Dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHN and a molecular weight of approximately 181.28 g/mol, features a unique structure characterized by two methyl groups and a branched alkyl substituent. The exploration of its biological activity is essential for understanding its pharmacological potential and therapeutic applications.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities. These may include:
- Antioxidant Activity : Pyrazole derivatives have been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-diabetic Effects : Some studies suggest that pyrazole compounds can inhibit enzymes related to glucose metabolism, such as α-amylase and α-glucosidase, thereby potentially aiding in blood sugar regulation.
- Anti-inflammatory Properties : Certain pyrazole derivatives are noted for their ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
The specific mechanism of action for this compound requires further empirical studies. However, preliminary findings suggest that modifications to the pyrazole core can significantly affect its interaction profile with various biological targets, including receptors and enzymes. Understanding these interactions is crucial for optimizing the compound's efficacy through structure-activity relationship (SAR) studies.
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. Common methods include condensation reactions involving appropriate starting materials followed by purification techniques such as recrystallization or chromatography. Characterization typically involves spectral analysis (NMR, IR) to confirm the structure.
In Vitro Biological Investigations
Recent studies have investigated the biological activities of various pyrazole derivatives. For instance:
- Antioxidant Activity : Compounds derived from pyrazoles have been evaluated for their ability to scavenge free radicals. One study reported significant antioxidant activity for certain derivatives when tested against standard assays like DPPH and ABTS.
- Anti-diabetic Activity : A study assessed the inhibition of α-amylase and α-glucosidase by synthesized pyrazole derivatives. The most potent compounds exhibited IC values in the nanomolar range, indicating strong inhibitory effects on these enzymes.
- Anti-inflammatory Activity : Another investigation highlighted the selective inhibition of COX enzymes by specific pyrazole compounds, suggesting their potential as anti-inflammatory agents.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,4-Dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine | 1247228-19-8 | Similar structure with different alkyl substitution |
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amines | 936940-75-9 | Exhibits anti-inflammatory properties |
| 3-(1,5-Dimethylpyrazolyl)-N-methylpropanamines | Not available | Potentially exhibits similar biological activities |
This table illustrates the diversity within the pyrazole class and highlights how structural variations can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
